molecular formula C12H20N2O3 B1397158 3-[1,1-Dimethyl-2-(tetrahydropyran-2-yloxy)-ethyl]-isoxazol-5-ylamine CAS No. 1218915-54-8

3-[1,1-Dimethyl-2-(tetrahydropyran-2-yloxy)-ethyl]-isoxazol-5-ylamine

Cat. No.: B1397158
CAS No.: 1218915-54-8
M. Wt: 240.3 g/mol
InChI Key: DCEQCJHCPZARFG-UHFFFAOYSA-N
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Description

This compound features an isoxazole core (a five-membered heterocycle with one oxygen and one nitrogen atom) substituted at the 3-position by a branched alkyl chain containing a tetrahydropyran-2-yloxy (THP-protected hydroxyl) group and two methyl groups. Its structural complexity suggests applications in medicinal chemistry, particularly as a synthetic intermediate or bioactive scaffold.

Properties

IUPAC Name

3-[2-methyl-1-(oxan-2-yloxy)propan-2-yl]-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-12(2,9-7-10(13)17-14-9)8-16-11-5-3-4-6-15-11/h7,11H,3-6,8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCEQCJHCPZARFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COC1CCCCO1)C2=NOC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1,1-Dimethyl-2-(tetrahydropyran-2-yloxy)-ethyl]-isoxazol-5-ylamine typically involves multiple steps, starting from readily available precursors

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[1,1-Dimethyl-2-(tetrahydropyran-2-yloxy)-ethyl]-isoxazol-5-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted amine derivatives.

Scientific Research Applications

3-[1,1-Dimethyl-2-(tetrahydropyran-2-yloxy)-ethyl]-isoxazol-5-ylamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[1,1-Dimethyl-2-(tetrahydropyran-2-yloxy)-ethyl]-isoxazol-5-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Systems

a) Pyrazolopyrimidine Derivatives ()

Compounds such as 4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (2) and pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines (7, 9) share fused heterocyclic systems. Key differences include:

  • Substituent Effects: The THP-protected hydroxyl in the target compound offers steric bulk and hydrolytic stability compared to the imino and hydrazine groups in pyrazolopyrimidines, which may undergo isomerization under varying conditions .
  • Functional Groups : The amine at the 5-position in the target compound contrasts with pyrazolopyrimidines’ nitrogen-rich cores, altering electronic properties (e.g., basicity) and solubility.
b) Pyrazole Derivatives ()

3-Methyl-1-[1-(2-thienyl)ethyl]-1H-pyrazol-5-amine shares a pyrazole ring but differs in:

  • Heteroatom Arrangement : Pyrazole (two adjacent nitrogen atoms) vs. isoxazole (oxygen and nitrogen separated), affecting dipole moments and π-stacking interactions.
  • Substituents : The thienyl group in the pyrazole derivative introduces sulfur-based hydrophobicity, whereas the THP group in the target compound provides oxygen-mediated polarity .

Functional Group Variations

a) Coumarin-Pyrimidinone Hybrids ()

Compounds like 4i and 4j incorporate coumarin and pyrimidinone moieties. Key distinctions:

  • Electron-Deficient vs. Electron-Rich Systems : The isoxazole in the target compound is electron-deficient, whereas coumarin’s fused benzopyrone system is electron-rich, influencing UV absorption and redox behavior.
  • Biological Relevance : Coumarin derivatives often exhibit anticoagulant or fluorescent properties, whereas isoxazole amines are explored for kinase inhibition or antimicrobial activity .
b) Isoxazole Carboxylic Acid Derivatives ()

5-Methyl-isoxazole-3-carboxylic acid [4-(dimethylamino-thiophen-2-yl-methyl)-cyclohexyl]-amide highlights:

  • Acid vs.

Tabulated Comparison of Key Properties

Property Target Compound Pyrazolopyrimidines () Coumarin-Pyrimidinones ()
Core Structure Isoxazole Fused pyrazole-pyrimidine Coumarin-pyrimidinone
Key Functional Groups Amine, THP-protected hydroxyl Imino, hydrazine Coumarin lactone, tetrazole
Solubility Moderate (polar THP group) Low (aromatic fused rings) High (oxygen-rich coumarin)
Stability Stable under basic conditions Prone to isomerization Photostable (coumarin)
Synthetic Complexity Intermediate (THP protection) High (multi-step fusion/isomerization) Moderate (coumarin coupling)

Biological Activity

3-[1,1-Dimethyl-2-(tetrahydropyran-2-yloxy)-ethyl]-isoxazol-5-ylamine is a compound of interest due to its potential biological activities, particularly in pharmacology. The compound's structure includes a tetrahydropyran moiety, which has been associated with various biological effects. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.

  • IUPAC Name : 3-[2-methyl-1-(oxan-2-yloxy)propan-2-yl]-1,2-oxazol-5-amine
  • Molecular Formula : C12H20N2O3
  • Molecular Weight : 240.3 g/mol
  • CAS Number : 1218915-54-8

Antimicrobial Activity

The antimicrobial potential of related compounds containing tetrahydropyran rings has been documented. In studies involving similar structures, compounds exhibited significant antibacterial and antifungal activities. For instance, the minimal inhibitory concentration (MIC) values were reported to range from 0.20 to 3.25 mg/mL against various pathogens, including both Gram-positive and Gram-negative bacteria as well as fungi .

CompoundMIC (mg/mL)Target Pathogen
4e0.20Trichophyton mentagrophytes
4b0.50Staphylococcus aureus
4d0.80Escherichia coli

Anticancer Activity

The anticancer properties of compounds with similar structural motifs have been evaluated in vitro against various cancer cell lines. For example, certain tetrahydropyrimidine derivatives demonstrated notable cytotoxicity against HeLa and MDA-MB-231 cell lines . The best-performing compounds showed IC50 values in the low micromolar range.

CompoundCell LineIC50 (µM)
4bHeLa5.00
4kMDA-MB-2317.50
4gK5626.00

Enzyme Inhibition

In addition to antimicrobial and anticancer activities, enzyme inhibition studies have shown that related compounds can inhibit α-glucosidase, an important target for managing diabetes. The most active derivatives reported IC50 values ranging from 6.539 to 11.27 µM .

CompoundEnzyme TargetIC50 (µM)
4gα-glucosidase6.539
4fα-glucosidase8.00

Case Studies and Research Findings

  • Dual Activity Evaluation : A study evaluated the dual activity of tetrahydropyrimidines against microbial strains and cancer cells, finding that certain derivatives possessed both antibacterial and anticancer properties . The mechanism of action was linked to their ability to disrupt cellular functions in pathogens and cancer cells.
  • Structure-Activity Relationship (SAR) : Research into SAR indicated that modifications in the alkyl substituents on the tetrahydropyran ring significantly influenced biological activity. For instance, increasing the size of substituents generally enhanced antimicrobial efficacy.
  • Pharmacokinetic Considerations : The structural features of isoxazole-containing compounds suggest potential metabolic transformations that could affect their pharmacokinetic profiles. Understanding these transformations is crucial for developing effective therapeutic agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[1,1-Dimethyl-2-(tetrahydropyran-2-yloxy)-ethyl]-isoxazol-5-ylamine
Reactant of Route 2
Reactant of Route 2
3-[1,1-Dimethyl-2-(tetrahydropyran-2-yloxy)-ethyl]-isoxazol-5-ylamine

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